molecular formula C13H11Cl2N3O2 B2589648 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide CAS No. 242471-86-9

1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide

Cat. No.: B2589648
CAS No.: 242471-86-9
M. Wt: 312.15
InChI Key: PMSQUDXCOXUXKY-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to a pyridine ring, which is further modified with a carbohydrazide group. Its unique structure makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide typically involves multiple steps, starting with the preparation of the dichlorobenzyl group. This can be achieved through the chlorination of benzyl alcohol. The pyridine ring is then constructed using a suitable precursor, such as pyridine-2-carboxaldehyde, which undergoes further reactions to introduce the carbohydrazide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The dichlorobenzyl group may interact with enzymes or receptors, leading to biological effects. The carbohydrazide group can form bonds with biomolecules, influencing their activity.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide can be compared with other similar compounds, such as:

  • 2,4-Dichlorobenzyl alcohol: Used as an antiseptic and in the treatment of sore throats.

  • 1-(2,4-Dichlorobenzyl)piperazine:

Uniqueness: The presence of the pyridine ring and the carbohydrazide group in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c14-9-4-3-8(11(15)6-9)7-18-5-1-2-10(13(18)20)12(19)17-16/h1-6H,7,16H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSQUDXCOXUXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NN)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328066
Record name 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

242471-86-9
Record name 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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